molecular formula C10H10ClFO2 B13531312 4-(3-Chloro-2-fluorophenyl)butanoic acid

4-(3-Chloro-2-fluorophenyl)butanoic acid

Cat. No.: B13531312
M. Wt: 216.63 g/mol
InChI Key: NPFCMTSWRLWQOZ-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 3-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-fluorophenyl)butanoic acid typically involves the reaction of 3-chloro-2-fluorobenzene with butanoic acid derivatives under specific conditions. One common method involves the use of a Grignard reagent, where 3-chloro-2-fluorobenzene is reacted with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This reagent is then reacted with a butanoic acid derivative to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized conditions for higher yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-fluorophenyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

4-(3-Chloro-2-fluorophenyl)butanoic acid has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-fluorophenyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The chloro and fluoro substituents can affect the compound’s reactivity and binding affinity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)butanoic acid
  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluorophenylboronic acid

Uniqueness

4-(3-Chloro-2-fluorophenyl)butanoic acid is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

4-(3-chloro-2-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H10ClFO2/c11-8-5-1-3-7(10(8)12)4-2-6-9(13)14/h1,3,5H,2,4,6H2,(H,13,14)

InChI Key

NPFCMTSWRLWQOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCCC(=O)O

Origin of Product

United States

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